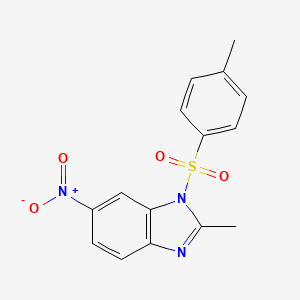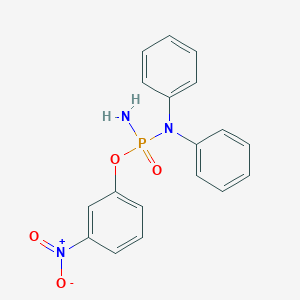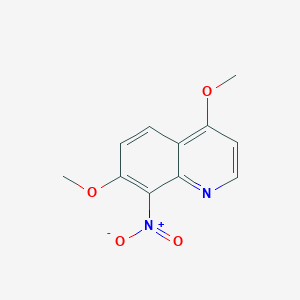
3,3'-Methylenebis(2,6-dichloropyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(2,6-dichloropyridine) is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, each substituted with chlorine atoms at the 2 and 6 positions, and connected by a methylene bridge at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2,6-dichloropyridine) typically involves the reaction of 2,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine rings. The general reaction scheme is as follows:
[ 2 , \text{C}_5\text{H}_3\text{Cl}_2\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{11}\text{H}_6\text{Cl}_4\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of 3,3’-Methylenebis(2,6-dichloropyridine) can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(2,6-dichloropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
3,3’-Methylenebis(2,6-dichloropyridine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(2,6-dichloropyridine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 3,3’-Methylenebis(2,6-dichloropyridine).
3,6-Dichloropyridine-2-carboxylic acid: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine N-oxide: An oxidized form of 2,6-dichloropyridine.
Uniqueness
3,3’-Methylenebis(2,6-dichloropyridine) is unique due to its methylene-bridged structure, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives
Properties
CAS No. |
112170-41-9 |
|---|---|
Molecular Formula |
C11H6Cl4N2 |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine |
InChI |
InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2 |
InChI Key |
NBBMTNWJFVKVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)

![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)







![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
